molecular formula C23H29N5O B11244021 N-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-4-methylcyclohexyl}-2-methoxyaniline

N-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-4-methylcyclohexyl}-2-methoxyaniline

Cat. No.: B11244021
M. Wt: 391.5 g/mol
InChI Key: SFNCYAUYGCBHKM-UHFFFAOYSA-N
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Description

N-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-4-methylcyclohexyl}-2-methoxyaniline is a complex organic compound featuring a tetrazole ring, a cyclohexyl group, and a methoxyaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-4-methylcyclohexyl}-2-methoxyaniline typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 2,6-dimethylphenylhydrazine with sodium azide under acidic conditions.

    Cyclohexyl Group Introduction: The cyclohexyl group is introduced via a Friedel-Crafts alkylation reaction using 4-methylcyclohexanone.

    Coupling with Methoxyaniline: The final step involves coupling the tetrazole-cyclohexyl intermediate with 2-methoxyaniline using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram batches.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the tetrazole ring, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Nitro, halo, or other substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-4-methylcyclohexyl}-2-methoxyaniline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used to study the interactions of tetrazole-containing molecules with biological systems. It may serve as a model compound for drug design and development, particularly in the search for new pharmaceuticals.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in the development of new drugs. Its structural features suggest it could interact with various biological targets, making it a candidate for further pharmacological studies.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which N-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-4-methylcyclohexyl}-2-methoxyaniline exerts its effects involves interactions with molecular targets such as enzymes or receptors. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to active sites of enzymes or receptors, potentially inhibiting or modulating their activity. The cyclohexyl and methoxyaniline groups contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-dimethylphenyl)-2-methoxyaniline: Lacks the tetrazole ring, making it less versatile in terms of reactivity.

    N-(2,6-dimethylphenyl)-1H-tetrazole:

    N-(4-methylcyclohexyl)-2-methoxyaniline: Lacks the tetrazole ring, limiting its use in biological studies.

Uniqueness

N-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-4-methylcyclohexyl}-2-methoxyaniline is unique due to its combination of a tetrazole ring, a cyclohexyl group, and a methoxyaniline moiety. This combination provides a balance of reactivity, stability, and potential biological activity, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C23H29N5O

Molecular Weight

391.5 g/mol

IUPAC Name

N-[1-[1-(2,6-dimethylphenyl)tetrazol-5-yl]-4-methylcyclohexyl]-2-methoxyaniline

InChI

InChI=1S/C23H29N5O/c1-16-12-14-23(15-13-16,24-19-10-5-6-11-20(19)29-4)22-25-26-27-28(22)21-17(2)8-7-9-18(21)3/h5-11,16,24H,12-15H2,1-4H3

InChI Key

SFNCYAUYGCBHKM-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)(C2=NN=NN2C3=C(C=CC=C3C)C)NC4=CC=CC=C4OC

Origin of Product

United States

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